Acid Blue 15

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

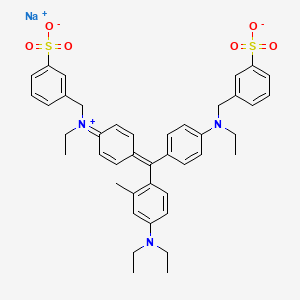

IUPAC Name |

sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H47N3O6S2.Na/c1-6-43(7-2)38-24-25-41(31(5)26-38)42(34-16-20-36(21-17-34)44(8-3)29-32-12-10-14-39(27-32)52(46,47)48)35-18-22-37(23-19-35)45(9-4)30-33-13-11-15-40(28-33)53(49,50)51;/h10-28H,6-9,29-30H2,1-5H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUVCLIRYUKFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974173 | |

| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-46-7 | |

| Record name | EINECS 227-511-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[[4-(diethylamino)-2-methylphenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[[4-(diethylamino)-o-tolyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Blue 15: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 15, also known by its Colour Index name C.I. 42645, is a synthetic triarylmethane dye. It is characterized by its bright blue color and is utilized across various industries, including textiles, leather, paper, and inks. For researchers and professionals in drug development, a thorough understanding of its chemical and physical properties, as well as its biological interactions and toxicological profile, is crucial for safety assessment and potential research applications. This guide provides a comprehensive overview of this compound, summarizing its key characteristics and outlining relevant experimental considerations.

Chemical Structure and Identification

This compound is a complex organic salt. Its structure and identifying information are detailed below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

| CAS Number | 5863-46-7 |

| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ |

| Molecular Weight | 775.95 g/mol |

| Colour Index | C.I. 42645 |

Physicochemical Properties

The utility of this compound as a dye is dictated by its physical and chemical properties, particularly its solubility and spectral characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Bright blue powder |

| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol. |

| Melting Point | Decomposes before melting. |

| Maximum Absorbance (λmax) | Approximately 610 nm |

Experimental Protocols

Synthesis

A general method for the synthesis of triarylmethane dyes like this compound involves a multi-step process:

-

Condensation: Formaldehyde (1 mole) is condensed with N,N-diethyl-3-methylbenzenamine (2 moles).

-

Oxidation: The resulting leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid using a strong oxidizing agent like dichromate.

It is critical to note that this is a generalized pathway, and specific reaction conditions, including temperature, pressure, and catalysts, would need to be optimized for efficient and safe synthesis.

Purification

Commercial dyes often contain impurities from the manufacturing process. For research applications requiring high purity, purification is necessary. Common methods for dye purification include:

-

Crystallization: This is a standard method for purifying solid compounds. However, the high water solubility of some acid dyes can lead to low yields.

-

Solvent Extraction: This technique can be used to separate the dye from impurities based on their differential solubilities in two immiscible liquid phases.

-

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separation.

Analytical Methods

To ascertain the purity and concentration of this compound, the following analytical techniques are commonly used:

-

UV-Visible Spectroscopy: This is a straightforward method to determine the concentration of the dye in a solution by measuring its absorbance at its λmax (approximately 610 nm). A calibration curve using standards of known concentration should be prepared to ensure accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main dye component from any impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an ion-pairing agent) and a UV-Vis detector set to the λmax of the dye would be a typical setup.

Toxicological Profile and Biological Interactions

The primary area of biological research concerning this compound is its toxicology. As with many synthetic dyes, its potential health and environmental effects are of significant interest.

Table 3: Summary of Toxicological Data for this compound and Related Dyes

| Endpoint | Observation |

| Acute Toxicity | Data not widely available for this compound. Related dyes show a range of acute toxicities. |

| Carcinogenicity | Studies on "Direct Blue 15," a related benzidine-derived dye, have shown evidence of carcinogenicity in animal models. The metabolic breakdown of some azo and triarylmethane dyes can produce carcinogenic aromatic amines. |

| Protein Binding | "Direct Blue 15" has been shown to bind to plasma proteins such as albumin. This interaction can affect the distribution and biological activity of the dye within an organism. |

| Environmental Impact | This compound is a pollutant in industrial wastewater. Its presence in aquatic ecosystems can reduce light penetration, affecting photosynthesis, and it is classified as toxic to aquatic life with long-lasting effects. |

Workflow for Toxicological Assessment

Given the focus on the toxicological properties of dyes, a logical workflow for assessing the safety of a compound like this compound is essential for researchers and drug development professionals.

Conclusion

This compound is a well-established synthetic dye with significant industrial applications. For the scientific community, particularly those in toxicology and drug development, it serves as a case study for the evaluation of chemical safety. While detailed experimental protocols for its synthesis and purification are not standardized in publicly available literature, established analytical methods can be adapted for its characterization. The primary focus of biological research on this compound and related dyes is their toxicological profiles. A systematic in vitro and in vivo assessment is crucial to determine the potential risks associated with its use and environmental presence. The lack of data on specific signaling pathway interactions suggests its primary biological relevance is in toxicology rather than as a modulator of specific cellular pathways for therapeutic purposes.

What is the molecular formula of Acid Blue 15?

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of Acid Blue 15 (C.I. 42645). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Identity and Chemical Properties

This compound, also known as Acid Brilliant Blue B or Acid Blue FF, is a synthetic triarylmethane dye.[1] Its chemical structure imparts a brilliant blue color, making it a widely used colorant in various industries.

Molecular Formula: C₄₂H₄₆N₃NaO₆S₂[2][3][4]

The structure of this compound is characterized by a central carbon atom bonded to three aromatic rings, with sulfonic acid groups that confer its acidic nature and water solubility.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 775.95 g/mol | [1][2][3][4] |

| CAS Number | 5863-46-7 | [1][2][3] |

| Appearance | Bright blue powder | [1][5] |

| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol. | [2][4][5] |

| Purity | >98% | [6] |

| Moisture Content | ≤1.0% | [7] |

Spectroscopic Data

The UV-Visible spectrum of this compound in aqueous solution exhibits a maximum absorption (λmax) in the visible region, which is responsible for its intense blue color.

| Wavelength | Molar Absorptivity (ε) | Solvent |

| ~610 nm | Not available | Water |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, as well as its application in textile dyeing.

Synthesis of this compound

The manufacturing process of this compound involves a two-step reaction: condensation followed by oxidation.[2][3]

Step 1: Condensation

-

React one molar equivalent of formaldehyde with two molar equivalents of N,N-diethyl-3-methylbenzenamine.

-

This reaction forms a leuco base, which is a colorless intermediate.

Step 2: Oxidation

-

The leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid.

-

A strong oxidizing agent, such as a dichromate, is used to carry out the oxidation.[2]

-

The oxidation process develops the chromophore, resulting in the formation of the colored this compound dye.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of dyes, including this compound, particularly in the context of degradation studies. A general protocol for the analysis of textile dyes is provided below, which can be adapted for this compound.

-

Sample Preparation:

-

Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of this compound (~610 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

-

Application Protocol: Textile Dyeing

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as nylon.[3][7][8]

-

Dye Bath Preparation:

-

Prepare an aqueous dye bath containing the required amount of this compound.

-

Add an acid, such as acetic acid or sulfuric acid, to achieve an acidic pH, which is necessary for the dye to bind to the fibers.

-

Auxiliary chemicals, such as leveling agents, may be added to ensure even dyeing.

-

-

Dyeing Process:

-

Immerse the textile material in the dye bath.

-

Gradually raise the temperature of the dye bath to near boiling while continuously agitating the material.

-

Maintain the temperature for a specific duration to allow for dye penetration and fixation.

-

-

Rinsing and Finishing:

-

After dyeing, rinse the material thoroughly with water to remove any unfixed dye.

-

A final wash with a mild detergent may be performed, followed by drying.

-

Industrial and Research Applications

This compound is a versatile dye with applications in several industries.

Industrial Applications

| Industry | Application |

| Textile | Dyeing of wool, silk, and nylon fabrics.[3][7][8] |

| Leather | Coloring of leather goods.[2][7][8] |

| Paper | Coloration of paper products.[8] |

| Inks | Formulation of printing inks. |

Research Applications

Due to its complex and stable structure, this compound is often used as a model compound in environmental research, particularly in studies focused on the degradation of textile dyes and the development of wastewater treatment technologies.[4]

Environmental Fate and Degradation

The release of this compound into the environment is a concern due to its persistence and potential toxicity to aquatic life. Research has focused on various methods for its removal from wastewater.

Degradation Pathways

The degradation of this compound can be achieved through advanced oxidation processes (AOPs) and biological treatments. These processes aim to break down the complex dye molecule into simpler, less harmful compounds. A simplified representation of a potential degradation pathway is shown below.

Wastewater Treatment Workflow

A typical workflow for the treatment of wastewater containing this compound involves several stages.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. Decolourization of direct blue 15 by Fenton/ultrasonic process using a zero-valent iron aggregate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]

- 4. This compound | 5863-46-7 | Benchchem [benchchem.com]

- 5. This compound | 5863-46-7 [chemicalbook.com]

- 6. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 7. auracolorchemindustry.com [auracolorchemindustry.com]

- 8. Acid Dyes - this compound at Best Price, High-Quality Industrial Dye [dyesandpigments.co.in]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Blue 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 15, also known as C.I. 42645 and Anazolene sodium, is a synthetic triarylmethane dye. Its molecular formula is C₄₂H₄₆N₃NaO₆S₂ with a molecular weight of 775.95 g/mol .[1] This guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and process visualizations. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the formation of a colorless intermediate, known as a leuco base, followed by an oxidation step to yield the final colored dye.

Step 1: Condensation to Form the Leuco Base

The initial step involves the acid-catalyzed condensation of formaldehyde with N,N-diethyl-3-methylbenzenamine. In this electrophilic substitution reaction, two molecules of the aniline derivative react with one molecule of formaldehyde.

Step 2: Oxidative Color Formation

The resulting leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid using a strong oxidizing agent, typically a heavy chromate salt in an acidic medium.[1] This oxidation step is crucial for the development of the chromophore and the characteristic bright blue color of the dye.

Manufacturing Process

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up for large-scale production.

Logical Flow of the Manufacturing Process

Caption: Manufacturing workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles for triarylmethane dyes.

Materials and Reagents

-

N,N-diethyl-3-methylbenzenamine

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid

-

Sodium dichromate (or other suitable oxidizing agent)

-

Sulfuric acid (concentrated)

-

Sodium chloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure

Part 1: Synthesis of the Leuco Base

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place N,N-diethyl-3-methylbenzenamine.

-

Acidification: Slowly add concentrated hydrochloric acid to the stirred aniline derivative. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 20°C.

-

Formaldehyde Addition: Add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature.

-

Condensation Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Leuco Base: Cool the reaction mixture and neutralize it with a sodium carbonate solution. The leuco base will precipitate and can be collected by filtration, washed with water, and dried.

Part 2: Oxidation to this compound

-

Dissolution: Dissolve the dried leuco base and 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid in a suitable solvent, such as aqueous ethanol.

-

Acidification: Acidify the solution with concentrated sulfuric acid.

-

Oxidation: Slowly add a solution of the oxidizing agent (e.g., sodium dichromate) to the reaction mixture. The color of the solution should change to a deep blue.

-

Reaction Completion: Stir the reaction mixture at a controlled temperature until the oxidation is complete.

-

Precipitation and Purification: The dye can be precipitated by the addition of sodium chloride (salting out). The crude dye is then collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 42645 | [1] |

| CAS Number | 5863-46-7 | [1] |

| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ | [1] |

| Molecular Weight | 775.95 g/mol | [1] |

| Typical Purity (Industrial Grade) | >90% | |

| Reported Yields (for similar triarylmethane dyes) | 70-85% | [2] |

Synthesis Pathway Diagram

References

Spectroscopic Properties of Acid Blue 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 15 (C.I. 42645), a triarylmethane dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers and professionals in drug development and related scientific fields.

Chemical Structure and General Properties

This compound is a complex organic molecule with the chemical formula C₄₂H₄₆N₃NaO₆S₂ and a molecular weight of 775.95 g/mol .[1] Its structure, characterized by a central triphenylmethane core, is fundamental to its color and spectroscopic behavior.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-N-ethyl-3-sulfonatobenzyl]azanium |

| CAS Number | 5863-46-7 |

| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ |

| Molecular Weight | 775.95 g/mol [1] |

| Class | Triarylmethane Dye[1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands in the visible region, which are responsible for its bright blue color. The primary absorption is due to π-π* electronic transitions within the conjugated system of the triarylmethane structure.

Table 2: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax | ~610 nm[2] | Water |

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is common for triarylmethane dyes.

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the this compound solution.

-

Scan the sample over a wavelength range of 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The complex structure of the dye results in a rich spectrum with various vibrational modes.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H | Stretching (secondary amine) |

| 3100-3000 | C-H | Aromatic Stretching |

| 2975-2850 | C-H | Aliphatic Stretching (CH₂, CH₃) |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1350-1250 | C-N | Stretching (aromatic amine) |

| 1200-1150 | S=O | Asymmetric Stretching (sulfonate) |

| 1050-1000 | S=O | Symmetric Stretching (sulfonate) |

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the following protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Due to the complexity of the molecule, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is necessary for a comprehensive structural elucidation.

Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| Methylene Protons (N-CH₂-Ar) | 4.0 - 5.0 |

| Methylene Protons (N-CH₂-CH₃) | 3.0 - 3.5 |

| Methyl Protons (N-CH₂-CH₃) | 1.0 - 1.5 |

| Methyl Protons (Ar-CH₃) | 2.0 - 2.5 |

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Central Methane Carbon | ~170 |

| Methylene Carbons (N-CH₂-Ar) | 50 - 60 |

| Methylene Carbons (N-CH₂-CH₃) | 40 - 50 |

| Methyl Carbons (N-CH₂-CH₃) | 10 - 15 |

| Methyl Carbons (Ar-CH₃) | 15 - 25 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte peaks.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings) and HSQC (to correlate directly bonded ¹H and ¹³C atoms) to aid in the complete assignment of the spectra.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with the aid of 2D correlation data.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Solubility of Acid Blue 15 in water and organic solvents

An In-depth Technical Guide on the Solubility of Acid Blue 15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 42645; CAS 5863-46-7) in aqueous and organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility using UV-Vis spectrophotometry.

Introduction to this compound

This compound is a triarylmethane dye known for its brilliant blue color. It finds applications in various industries, including textiles for dyeing wool and silk, in the manufacturing of inks and paper, and as a biological stain. Its solubility is a critical parameter for these applications, influencing its performance and processing.

Solubility Profile of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. While specific quantitative solubility data is scarce, the following table summarizes the qualitative solubility information gathered from various sources.

| Solvent | C.I. Name | CAS Number | Molecular Formula | Qualitative Solubility | Citations |

| Water (Cold) | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Slightly Soluble | [1][2] |

| Water (Hot) | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Soluble | [1][2] |

| Ethanol | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Soluble | [1][2] |

It is important to note that for quantitative applications, the solubility should be determined experimentally under the specific conditions of use.

Experimental Protocol for Quantitative Solubility Determination using UV-Vis Spectrophotometry

This section outlines a detailed methodology for determining the solubility of this compound in a solvent of interest. The principle of this method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent and wavelength range)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

Procedure

3.2.1. Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of standard solutions with decreasing concentrations by diluting the stock solution. For example, create standards of 1, 2, 5, 10, and 20 µg/mL.

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the visible spectrum (typically 400-800 nm) to determine the wavelength at which this compound exhibits maximum absorbance.

-

Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.

-

Construct a Calibration Curve: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1, indicating a good linear fit.

3.2.2. Preparation of a Saturated Solution

-

Add an excess amount of this compound powder to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Tightly seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or a stirred water bath is recommended.

3.2.3. Measurement of Solubility

-

After reaching equilibrium, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully centrifuge an aliquot of the supernatant at a high speed to remove any suspended solid particles.

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Mechanism of Coomassie Blue G-250 Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind Coomassie Blue G-250 dye binding to proteins, a fundamental principle widely utilized in protein quantification through the Bradford assay. This document elucidates the chemical interactions, spectral shifts, and quantitative parameters that govern this process, offering detailed experimental protocols and troubleshooting guidance for accurate and reproducible protein concentration determination.

The Core Mechanism: A Multi-faceted Interaction

The binding of Coomassie Brilliant Blue G-250 (CBBG) to proteins is a rapid and complex process driven by a combination of non-covalent interactions. This interaction is primarily dictated by the protein's amino acid composition and the specific chemical properties of the dye in an acidic environment.

Under acidic conditions, the CBBG dye exists in three forms: a red cationic form (doubly protonated, λmax ~470 nm), a green neutral form (singly protonated, λmax ~650 nm), and a blue anionic form (deprotonated, λmax ~595 nm).[1] In the standard Bradford reagent, the dye is predominantly in the reddish-brown cationic state. Upon binding to a protein, the dye is stabilized in its blue anionic form, leading to a significant shift in absorbance that is proportional to the protein concentration.[2]

The primary drivers of this interaction are:

-

Ionic Interactions: The negatively charged sulfonate groups of the CBBG dye molecule are electrostatically attracted to the positively charged side chains of basic amino acids, most notably arginine, and to a lesser extent, lysine and histidine.[2][3]

-

Hydrophobic and van der Waals Forces: The non-polar triphenylmethane structure of the dye engages in hydrophobic and van der Waals interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, as well as other non-polar regions of the protein.[4]

This dual-mode of binding contributes to the stability of the protein-dye complex and the resulting color change.

Quantitative Aspects of the Binding Interaction

The affinity and stoichiometry of CBBG binding can vary between different proteins due to their unique amino acid compositions and tertiary structures. Bovine Serum Albumin (BSA) is a commonly used standard in Bradford assays, and its interaction with CBBG has been quantitatively characterized.

| Parameter | Value | Protein | Reference |

| Binding Affinity (Ka) | ~ 8.4 x 10⁵ M⁻¹ | Bovine Serum Albumin (BSA) | [5] |

| Binding Affinity (Ka) | 5.03 x 10⁴ L·mol⁻¹ (at 298 K) | Bovine Serum Albumin (BSA) | [6] |

| Stoichiometry (n) | 1-2 dye molecules per protein molecule | Bovine Serum Albumin (BSA) | [5] |

| Stoichiometry (n) | 1:1 molar ratio | Bovine Serum Albumin (BSA) | [6] |

Note: Binding affinities and stoichiometry are dependent on assay conditions such as pH and ionic strength. The values presented are for the interaction with BSA and may differ for other proteins.

Visualizing the Binding Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in Coomassie Blue G-250 protein binding and the Bradford assay.

Caption: The equilibrium of Coomassie Blue G-250 dye forms and its stabilization upon protein binding.

Caption: A generalized workflow for the Bradford protein assay.

Detailed Experimental Protocols

Accurate protein quantification using the Bradford assay requires meticulous adherence to experimental protocols. Below are detailed methodologies for both standard cuvette-based and microplate reader-based assays.

Reagent Preparation and Storage

Bradford Reagent (5X Stock):

-

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.

-

Add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye has completely dissolved, bring the final volume to 200 mL with distilled water.

-

Filter the solution through Whatman #1 filter paper.

-

Store the reagent in a dark, glass bottle at 4°C. The stock solution is stable for several months.

Working Bradford Reagent (1X): Dilute the 5X stock solution 1:4 with distilled water (e.g., 1 mL of 5X reagent + 4 mL of distilled water) before use. The working solution is stable for approximately two weeks when stored at 4°C in the dark.

Standard Spectrophotometer (Cuvette) Protocol

-

Prepare Protein Standards: Prepare a series of protein standards (e.g., using BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as the unknown samples.

-

Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.

-

Assay Procedure:

-

Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

-

Add 5.0 mL of 1X Bradford reagent to each tube.

-

Vortex briefly to mix.

-

Incubate at room temperature for 5-10 minutes.

-

-

Measurement:

-

Set the spectrophotometer to a wavelength of 595 nm.

-

Use a blank containing 100 µL of the sample buffer and 5.0 mL of 1X Bradford reagent to zero the instrument.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot a standard curve of absorbance at 595 nm versus protein concentration for the standards.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Microplate Reader Protocol

-

Prepare Protein Standards and Samples: As described in the spectrophotometer protocol, but smaller volumes will be required.

-

Assay Procedure:

-

Pipette 10 µL of each standard and unknown sample into individual wells of a 96-well microplate. It is recommended to run samples and standards in triplicate.

-

Add 200 µL of 1X Bradford reagent to each well.

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate at room temperature for 5-10 minutes.

-

-

Measurement:

-

Set the microplate reader to measure absorbance at 595 nm.

-

Use wells containing 10 µL of the sample buffer and 200 µL of 1X Bradford reagent as blanks.

-

Read the absorbance of the plate.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank replicates from all other readings.

-

Generate a standard curve and determine the concentration of the unknown samples as described previously. Many microplate reader software packages can perform this analysis automatically.

-

Common Interferences and Troubleshooting

The accuracy of the Bradford assay can be affected by various substances commonly found in protein preparations. It is crucial to be aware of these interferences and to take appropriate measures to mitigate their effects.

| Interfering Substance | Maximum Compatible Concentration | Notes |

| Detergents | ||

| Sodium Dodecyl Sulfate (SDS) | < 0.1% | Can cause precipitation of the reagent and interfere with binding. |

| Triton X-100 | < 0.1% | Can lead to erroneously high absorbance readings. |

| Salts | ||

| NaCl | < 1 M | Generally well-tolerated at moderate concentrations. |

| KCl | < 1 M | Similar to NaCl. |

| Reducing Agents | ||

| Dithiothreitol (DTT) | < 100 mM | Generally compatible. |

| β-mercaptoethanol | < 1 M | Generally compatible. |

| Buffers | ||

| Tris | < 1 M | High concentrations can alter the pH of the reagent. |

| HEPES | < 100 mM | Generally compatible. |

| Other | ||

| Glycerol | < 20% | High concentrations can affect the viscosity and absorbance. |

| Sugars (e.g., sucrose) | < 1 M | Generally compatible. |

Troubleshooting Common Issues:

-

Low Absorbance Readings:

-

Cause: Protein concentration is too low; reagent is old or improperly stored.

-

Solution: Concentrate the protein sample; prepare fresh reagent.

-

-

High Absorbance Readings:

-

Cause: Protein concentration is too high; presence of interfering substances like detergents.

-

Solution: Dilute the protein sample; remove interfering substances by dialysis or buffer exchange.

-

-

Inconsistent or Non-reproducible Results:

-

Cause: Inaccurate pipetting; insufficient mixing; temperature fluctuations.

-

Solution: Calibrate pipettes; ensure thorough mixing of samples and reagent; maintain a consistent temperature during the assay.

-

-

Precipitate Formation:

-

Cause: High concentrations of certain detergents (e.g., SDS); highly concentrated protein samples.

-

Solution: Dilute the sample; remove the interfering detergent.

-

References

- 1. goldbio.com [goldbio.com]

- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. interchim.fr [interchim.fr]

- 4. science.co.il [science.co.il]

- 5. Binding mechanism study of coomassie brilliant blue species and bovine serum albumin [morressier.com]

- 6. researchgate.net [researchgate.net]

Toxicological data and safety profile of Acid Blue 15

An In-depth Technical Guide to the Toxicological Data and Safety Profile of C.I. Direct Blue 15

Disclaimer: The term "Acid Blue 15" is associated with multiple distinct chemical compounds. This guide focuses on the toxicological data for C.I. Direct Blue 15 (CAS No. 2429-74-5) , an azo dye derived from 3,3'-dimethoxybenzidine, for which extensive toxicological studies are available. It is crucial for researchers to verify the specific chemical identity of the substance they are investigating.

Introduction

C.I. Direct Blue 15 is a synthetic organic compound classified as an azo dye.[1] It has been widely used in the textile, paper, and leather industries for dyeing cellulose, silk, and wool.[2][3] Due to its widespread use and the potential for human exposure, its toxicological profile has been the subject of comprehensive investigation, most notably by the U.S. National Toxicology Program (NTP).[4][5] The primary toxicological concern associated with C.I. Direct Blue 15 is its metabolism to the known carcinogen 3,3'-dimethoxybenzidine.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2429-74-5 | [2] |

| Molecular Formula | C34H24N6Na4O16S4 | [2] |

| Molecular Weight | 992.8 g/mol | [3] |

| Appearance | Deep purple to dark blue microcrystalline powder | [2] |

| Water Solubility | Soluble | [6] |

Toxicological Data

The toxicological effects of C.I. Direct Blue 15 have been primarily evaluated through in vivo studies in rodent models.

Acute and Subchronic Toxicity

Subchronic toxicity studies in F344 rats administered C.I. Direct Blue 15 in drinking water for 13 weeks revealed dose-dependent toxic effects.[2][7] Key findings included decreased body weight gain and, at the highest dose, mortality.[7]

| Study Duration | Species | Route of Administration | Key Findings | Reference |

| 13 weeks | F344 Rats | Drinking Water | Decreased body weight gain, mortality at high doses. | [2][7] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to C.I. Direct Blue 15 has been demonstrated to be carcinogenic in experimental animals.[3][7] The International Agency for Research on Cancer (IARC) has classified C.I. Direct Blue 15 as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in animals.[7]

| Study Duration | Species | Route of Administration | Tumor Sites | Classification | Reference |

| 2 years | F344 Rats | Drinking Water | Skin, Zymbal gland, liver, oral cavity, small and large intestines, preputial gland, clitoral gland, uterus; also mononuclear-cell leukemia. | Sufficient evidence of carcinogenicity in experimental animals. | [3][7] |

Genotoxicity

In vitro studies on the genotoxicity of C.I. Direct Blue 15 have been conducted. However, one study reported that it did not induce chromosomal aberrations or sister chromatid exchanges in cultured mammalian cells.[4] It's important to note that azo dyes can yield genotoxic breakdown products upon metabolic reduction.[8]

| Assay | System | Result | Reference |

| Chromosomal Aberrations | Chinese hamster ovary cells | Negative | [3] |

| Sister Chromatid Exchange | Chinese hamster ovary cells | Negative | [3] |

Metabolism and Pharmacokinetics

The metabolism of C.I. Direct Blue 15 is a critical aspect of its toxicity. In mammals, the azo linkages of the dye can be reduced, leading to the formation of aromatic amines.[1] Specifically, C.I. Direct Blue 15 is metabolized to 3,3'-dimethoxybenzidine, a compound reasonably anticipated to be a human carcinogen.[1][9] Distribution studies in rats have shown that the liver, kidney, and lungs accumulate and retain higher levels of the dye and its metabolites compared to other tissues.[2]

Experimental Protocols

The following provides a generalized overview of the experimental design for the chronic toxicity and carcinogenicity studies of C.I. Direct Blue 15 conducted by the NTP.

4.1. Animal Model:

-

Species: Fischer 344 (F344/N) rats.[4]

-

Sex: Both male and female.[7]

-

Group Size: Typically 50 animals of each sex per dose group.[7]

4.2. Administration of the Test Substance:

-

Route: Drinking water.[7]

-

Dose Levels: Multiple concentrations, including a control group receiving untreated water.[7]

-

Duration: 2 years (lifetime exposure).[5]

4.3. In-life Observations:

-

Clinical Observations: Daily checks for morbidity and mortality.[10]

-

Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.[7]

-

Water Consumption: Measured periodically to calculate compound intake.

4.4. Terminal Procedures:

-

Necropsy: A complete gross necropsy is performed on all animals.

-

Histopathology: A comprehensive list of tissues and organs are collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a pathologist.[4]

Visualizations

Caption: Metabolic activation of C.I. Direct Blue 15 to its carcinogenic metabolite.

Caption: Generalized workflow for a chronic toxicity and carcinogenicity study.

Safety Profile and Handling

Given the carcinogenic potential of C.I. Direct Blue 15, strict safety precautions should be observed during handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] In case of inadequate ventilation, use a certified respirator.[12]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[11] Use in a well-ventilated area.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials.[11]

-

First Aid:

Conclusion

The toxicological data for C.I. Direct Blue 15 (CAS No. 2429-74-5) indicates that it is a multisite carcinogen in rats, with its toxicity primarily attributed to its metabolic conversion to 3,3'-dimethoxybenzidine.[4][7] The evidence of carcinogenicity in animal studies has led to its classification as a possible human carcinogen.[7] Researchers and professionals in drug development and other fields must handle this compound with appropriate safety measures to minimize exposure and potential health risks. Further research could focus on elucidating the specific signaling pathways involved in its carcinogenicity and developing safer alternatives.

References

- 1. Buy Direct blue 15 | 2429-74-5 [smolecule.com]

- 2. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound | 5863-46-7 | Benchchem [benchchem.com]

- 5. NTP Toxicology and Carcinogenesis Studies of C.I. Direct Blue 15 (CAS No. 2429-74-5) in F344 Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DIRECT BLUE 15 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. health.ec.europa.eu [health.ec.europa.eu]

- 11. echemi.com [echemi.com]

- 12. kochcolor.com [kochcolor.com]

- 13. cncolorchem.com [cncolorchem.com]

An In-depth Technical Guide to the Environmental Impact and Biodegradation of Acid Blue 15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, toxicological profile, and biodegradation of the triphenylmethane dye, Acid Blue 15 (C.I. 42645). The document synthesizes current research to offer detailed insights into its ecological impact and the various microbial processes being explored for its remediation.

Introduction to this compound

This compound is a synthetic organic dye belonging to the triphenylmethane class, characterized by its complex and stable aromatic structure. It is widely used in industries such as textiles, leather, and paper for its vibrant blue coloration.[1] However, its high water solubility and resistance to degradation mean that a significant fraction can be lost to wastewater effluents during manufacturing and dyeing processes.[1] The release of this compound into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the visible pollution it causes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5863-46-7 | [1][3] |

| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ | [4] |

| Molecular Weight | 776 g/mol | [1] |

| Synonyms | C.I. 42645, Direct Blue 15 | [3] |

| Class | Triphenylmethane Dye |

Environmental Impact and Toxicology

The complex, resonance-stabilized structure of this compound makes it recalcitrant to conventional wastewater treatment methods and natural degradation processes. Its presence in the environment poses several risks.

This compound is classified as "toxic to aquatic life with long lasting effects".[1][4] Its discharge into water bodies can significantly hinder light penetration, which disrupts the photosynthetic processes of aquatic flora and disturbs the overall ecological balance.[2] While specific bioaccumulation data for this compound is limited, related triphenylmethane and acid dyes are suggested to have a low potential to accumulate in aquatic organisms, partly due to their large molecular size.[1] Nevertheless, its persistence and inherent toxicity remain a primary concern.[1]

Toxicological studies, primarily conducted on rodent models, provide critical data on the potential health hazards of this compound. The liver and kidneys have been identified as the primary target organs for its toxicity following prolonged exposure.[1] Like many synthetic dyes, a major concern is the potential for its breakdown products, particularly aromatic amines, to be toxic, mutagenic, or carcinogenic.[5][6]

Table 2: Summary of Toxicological Data for this compound

| Organism/Model | Exposure Route | Key Findings | Reference(s) |

| Rodent Models (F344/N rats) | Drinking Water (Subchronic/Chronic) | Primary target organs are the liver and kidneys.[1] | [1] |

| Observed effects include necrosis, degeneration, and pigmentation of tubule epithelium in the kidneys. | [1] | ||

| Observed effects in the liver include centrilobular hepatocellular degeneration and fatty metamorphosis. | [1] | ||

| General | Environmental Release | The dye and its breakdown products may be toxic and/or mutagenic to living organisms. | [7] |

Biodegradation of this compound

Biodegradation offers an environmentally friendly and cost-effective alternative to conventional physicochemical methods for treating dye-contaminated effluents.[1][7] This process utilizes the metabolic capabilities of microorganisms to break down the complex dye molecule into simpler, less harmful compounds.[1]

A range of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. Microbial consortia often show enhanced degradation capabilities due to synergistic metabolic activities.[7]

-

Bacterial Consortia: A consortium of Bacillus sp., Alcaligenes sp., and Aeromonas sp. has been shown to effectively decolorize this compound in an up-flow immobilized cell bioreactor, achieving 94% decolorization.[8][9]

-

Fungi: White-rot fungi, such as Trametes versicolor, are particularly effective due to their production of potent extracellular ligninolytic enzymes, like laccase and manganese peroxidase (MnP), which have a broad substrate specificity and can attack the dye's chromophore.[8]

-

Actinobacteria: Strains like Streptomyces albidoflavus have also been studied for their ability to decolorize triphenylmethane dyes under optimized conditions.[10]

The initial step in microbial dye degradation involves enzymes that can cleave the complex aromatic structure.

-

Oxidoreductive Enzymes: Laccases, manganese peroxidases (MnP), lignin peroxidases, and azoreductases are key enzymes implicated in the degradation of synthetic dyes.[11][12] For triphenylmethane dyes like this compound, laccase from Trametes versicolor has been shown to play a significant role in the degradation process.[8]

The efficiency of microbial degradation is highly dependent on environmental conditions. Key parameters that must be optimized include:

-

pH and Temperature: Different microorganisms have optimal pH and temperature ranges for growth and enzymatic activity. For instance, S. albidoflavus showed maximum decolorization of a related dye at pH 6 and 35°C.[10]

-

Oxygen Availability: Degradation can occur under aerobic, anaerobic, or sequential anoxic-aerobic conditions.[13] The initial cleavage of azo dyes, a related class, often occurs under anaerobic conditions, while the subsequent degradation of the resulting aromatic amines is typically an aerobic process.[14]

-

Co-substrates: The availability of carbon and nitrogen sources, such as glucose and yeast extract, can significantly enhance microbial growth and dye degradation rates.[1][7]

Table 3: Biodegradation Efficiency of this compound in Various Studies

| Microorganism / System | Conditions | Decolorization / Degradation Efficiency (%) | Reference(s) |

| Bacterial Consortium (Bacillus sp., Alcaligenes sp., Aeromonas sp.) | Up-flow immobilized cell bioreactor, flow rate of 4 ml/h | 94% Decolorization | [8] |

| Trametes versicolor (White-rot fungus) | Packed-bed reactor with immobilized cells, 50 mg/L initial concentration | 98% Color Removal (in repeated batches) | [8] |

| Streptomyces albidoflavus 3MGH | Broth culture, 35°C, pH 6 | 61.71% Decolorization | |

| Azolla filiculoides (Biosorption) | Batch system, pH 3, 10 g/L adsorbent dose, 10 mg/L initial concentration | 98% Removal | [15] |

Experimental Protocols

This section outlines standardized methodologies for assessing the biodegradation of this compound.

This protocol is used to screen microorganisms for their ability to decolorize this compound.

-

Microbial Inoculum Preparation: Cultivate the selected microbial strain(s) in a suitable liquid medium (e.g., Nutrient Broth) until it reaches the mid-logarithmic growth phase (e.g., 16-24 hours at 37°C, 120 rpm).[12]

-

Decolorization Experiment:

-

In a sterile Erlenmeyer flask, add 100 mL of sterile culture medium.

-

Add a stock solution of this compound to achieve the desired final concentration (e.g., 50-100 mg/L).[7]

-

Inoculate the medium with a standardized amount of the prepared microbial culture (e.g., 5% v/v).[12]

-

Incubate the flasks under optimized conditions (e.g., 35°C, pH 7, under shaking or static conditions).[10] A non-inoculated flask serves as an abiotic control.

-

-

Analysis:

-

Withdraw samples at regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Centrifuge the samples (e.g., 10,000 rpm for 10 minutes) to pellet the microbial biomass.[16]

-

Measure the absorbance of the cell-free supernatant at the maximum wavelength (λmax) of this compound (~565 nm) using a UV-Vis spectrophotometer.[15]

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[17]

-

This protocol measures the activity of key dye-degrading enzymes.

-

Preparation of Cell-Free Extract:

-

Harvest microbial cells from a culture (before and after dye exposure) by centrifugation (e.g., 10,000 rpm, 10 min, 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).[12]

-

Resuspend the cells in the same buffer and lyse them using sonication on ice.[12]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm, 20 min, 4°C) to remove cell debris. The resulting supernatant is the crude cell-free extract.[12]

-

-

Laccase Activity Assay:

-

The reaction mixture contains phosphate buffer, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate, and the cell-free extract.

-

Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.[17] One unit of enzyme activity is defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.

-

-

Azoreductase Activity Assay:

-

The reaction mixture contains phosphate buffer, a model azo dye (e.g., Methyl Red), NADH as a cofactor, and the cell-free extract.

-

Monitor the reduction of the azo dye by measuring the decrease in absorbance at its λmax. The reaction is initiated by adding NADH.[12] One unit of activity is the amount of enzyme that reduces 1 µmol of the substrate per minute.

-

This protocol is used to identify the intermediate products of dye degradation.

-

Sample Preparation: After complete or significant decolorization, centrifuge the culture to remove biomass. Acidify the supernatant and perform a liquid-liquid extraction using a solvent like ethyl acetate. Evaporate the organic solvent to concentrate the metabolites.

-

Analytical Instrumentation:

-

FTIR (Fourier-Transform Infrared Spectroscopy): Analyze the extracted metabolites to identify changes in functional groups compared to the parent dye molecule, indicating structural transformation.[12]

-

HPLC (High-Performance Liquid Chromatography): Separate the different components in the extracted sample to quantify the disappearance of the parent dye and the appearance of metabolite peaks over time.[17]

-

GC-MS (Gas Chromatography-Mass Spectrometry): Separate volatile derivatives of the metabolites and identify their chemical structures by comparing their mass spectra with spectral libraries (e.g., NIST library).[12][17]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the biodegradation of this compound.

Caption: General experimental workflow for assessing microbial dye biodegradation.

Caption: Conceptual pathway for the microbial degradation of this compound.

Conclusion

This compound represents a significant environmental challenge due to its recalcitrant nature and ecotoxicity. This guide has synthesized data demonstrating that while the dye is persistent, bioremediation using specialized microorganisms, particularly bacterial consortia and white-rot fungi, is a highly promising strategy for its removal from industrial wastewater. The efficiency of this process is heavily reliant on the optimization of physical and chemical parameters. Future research should focus on elucidating the complete metabolic pathways of degradation, identifying the specific genes and enzymes involved, and conducting thorough toxicity assessments of the resulting metabolites to ensure a truly effective and safe remediation technology.

References

- 1. This compound | 5863-46-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. serva.de [serva.de]

- 4. hydrogen (4-((4-(diethylamino)-o-tolyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | C42H46N3NaO6S2 | CID 22151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Removal of Triphenylmethane Dyes by Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 15. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]

- 16. medcraveonline.com [medcraveonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Class and Characteristics of Triarylmethane Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarylmethane dyes are a prominent class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl rings. This unique triphenylmethane backbone creates an extensive π-conjugated system responsible for their brilliant and intense colors.[1][2] While traditionally used in the textile industry and as biological stains, their intriguing photochemical properties and ability to interact with biological systems have garnered significant interest in research and drug development.[1][3] Many of these cationic dyes exhibit preferential accumulation in the mitochondria of cancer cells, making them promising candidates for photodynamic therapy (PDT) and targeted chemotherapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and key applications of triarylmethane dyes. It includes detailed experimental protocols for their synthesis, purification, and biological evaluation, along with a summary of their toxicological profiles. Furthermore, it visualizes key mechanisms and workflows to facilitate a deeper understanding for professionals in the field.

Chemical Class and Characteristics

Core Chemical Structure

The fundamental structure of a triarylmethane dye is a central sp²-hybridized carbon atom connected to three aromatic rings. The positive charge is delocalized across the entire π-electron system, which forms the chromophore responsible for the strong absorption of light in the visible spectrum.[1] The color and properties of the dye are heavily influenced by the nature and position of various substituents on the aryl rings.[1] Auxochromic groups, such as amino (-NR₂) or hydroxyl (-OH) groups, are typically present in the para position of the rings, which enhance the color intensity and can modulate the dye's solubility and biological interactions.[2]

Classification of Triarylmethane Dyes

Triarylmethane dyes can be categorized into several families based on the substituents on their aryl groups.[3]

-

Fuchsine Dyes: Characterized by primary or secondary amine groups at the p-positions of each aryl ring.

-

Methyl Violet Dyes: These possess dimethylamino groups at the p-positions of two of the aryl groups. Crystal Violet is a key example with three such groups.[3]

-

Malachite Green Dyes: These are related to the methyl violet dyes but contain one unsubstituted phenyl group.

-

Phenol Dyes: Feature hydroxyl groups at the p-positions of at least two aryl rings and are often used as pH indicators due to color changes with protonation state.[3]

-

Victoria Blue Dyes: Distinguished by the presence of a naphthylamino group.

Physicochemical and Spectroscopic Properties

The defining characteristic of triarylmethane dyes is their intense color, which arises from strong π-π* electronic transitions in the visible range (typically 400–700 nm).[2][6] For example, Crystal Violet absorbs light at approximately 590 nm, resulting in its deep violet color.[2][6]

Solvatochromism

The electronic spectra of triarylmethane dyes are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[7] The polarity and hydrogen-bonding capability of the solvent can influence the energy of the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax).[7][8] In some cases, specific interactions with solvent molecules can lower the symmetry of the dye, causing a single absorption band to resolve into two overlapping bands.[9]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for several representative triarylmethane dyes. These parameters are crucial for understanding their behavior in different media and for developing applications in drug delivery and diagnostics.

| Dye | CAS Number | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Log P (Lipophilicity) |

| Crystal Violet | 548-62-9 | 407.99 | 590 (in water)[6] | ~90,000 - 110,000[6][10] | 1.17 |

| Malachite Green | 569-64-2 | 364.91 | 617 (in water)[6] | ~75,000 - 100,000[10] | 1.34 |

| Brilliant Green | 633-03-4 | 482.64 | 625 (in water)[6] | ~80,000 | 1.53 |

| Basic Fuchsin | 632-99-5 | 337.85 | 545 (in ethanol) | ~130,000 | -0.23 |

| Brilliant Blue FCF | 3844-45-9 | 792.85 | 630 (in water) | ~100,000 | -4.68 |

Applications in Research and Drug Development

Biological Staining and Imaging

Triarylmethane dyes are widely used as stains in histology and microbiology.[1] For instance, Crystal Violet is the primary stain in the Gram staining procedure, which differentiates bacteria based on their cell wall composition.[11] Their intense color and affinity for biological macromolecules also make them useful as imaging agents.

Photodynamic Therapy (PDT)

Many triarylmethane dyes are being investigated as photosensitizers for PDT, an emerging cancer treatment modality.[3][12] In PDT, a non-toxic photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then generates reactive oxygen species (ROS) that induce localized cell death. The cationic nature of dyes like Crystal Violet facilitates their accumulation in the mitochondria of cancer cells, which have a higher negative membrane potential compared to normal cells, offering a degree of selectivity.[5][13]

Mechanism of Action and Toxicology

Mitochondrial Targeting and Cytotoxicity

A key mechanism of action for several cationic triarylmethane dyes is the disruption of mitochondrial function.[14][15] Dyes such as Crystal Violet and Malachite Green can induce the mitochondrial permeability transition (MPT), a sudden increase in the permeability of the inner mitochondrial membrane.[14] This event leads to the dissipation of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering programmed cell death (apoptosis).[14][16]

Mitochondrial-mediated cytotoxicity pathway of cationic triarylmethane dyes.

Mechanism of Photodynamic Therapy (PDT)

In the context of PDT, the triarylmethane dye acts as a photosensitizer. After accumulating in the target tissue, it absorbs light energy, transitioning to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen (Type II mechanism) to produce highly cytotoxic singlet oxygen (¹O₂), which damages cellular components and induces apoptosis or necrosis.[10]

Simplified mechanism of Type II photodynamic therapy involving a triarylmethane dye.

General Toxicology Profile

Despite their therapeutic potential, many triarylmethane dyes pose significant health risks. Concerns include carcinogenicity, genotoxicity, and reproductive toxicity.[17][18] Malachite Green, for instance, has been banned for use in aquaculture in many countries due to its persistence in fish tissue and carcinogenic properties.[17]

| Compound | Acute Toxicity (Oral LD₅₀, rat) | Carcinogenicity | Genotoxicity | Key Concerns |

| Malachite Green | 275 mg/kg | Carcinogenic in animal studies[17] | Genotoxic[17] | Banned in aquaculture; environmental persistence. |

| Crystal Violet | 420 mg/kg | Carcinogenic in animal studies[18] | Genotoxic[17] | Can cause skin and eye irritation.[2] |

| Brilliant Blue FCF | >10,000 mg/kg | Not carcinogenic[17] | Not genotoxic[17] | Poorly absorbed; generally considered safe for food use. |

Experimental Protocols

Synthesis of Crystal Violet via Grignard Reaction

This protocol describes the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline via a Grignard reagent, followed by reaction with diethyl carbonate.[19] Safety Note: Anhydrous conditions are critical. All glassware must be thoroughly dried. Handle reagents in a fume hood.[19]

Workflow for the Grignard synthesis of Crystal Violet.

Materials:

-

4-bromo-N,N-dimethylaniline

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl carbonate

-

5% Hydrochloric acid (HCl)

-

Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Heating mantle, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation: Assemble a dry 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Add magnesium turnings to the flask.

-

Dissolve 4-bromo-N,N-dimethylaniline in anhydrous THF and add it to the flask.

-

Gently heat the mixture to initiate the reaction. Once started, the reaction should be exothermic and maintain a gentle reflux. Continue stirring until the magnesium is consumed.[19]

-

Cool the reaction flask to room temperature.[19]

-

Reaction with Ester: In a separate flask, dissolve diethyl carbonate in anhydrous THF.

-

Using a dropping funnel, add the diethyl carbonate solution dropwise to the stirring Grignard reagent.[19]

-

Hydrolysis: After the addition is complete, pour the reaction mixture into a beaker and slowly add 5% HCl with stirring to hydrolyze the intermediate and neutralize excess magnesium. The characteristic violet color of the dye will develop.[19]

Purification by Recrystallization

This protocol is for the purification of a crude solid triarylmethane dye, such as Leucocrystal Violet, from ethanol.[20]

Materials:

-

Crude dye solid

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.[20]

Characterization by UV-Visible Spectroscopy